molecular formula C24H17BrCl2FN3O5S B1671185 Elsulfavirine CAS No. 868046-19-9

Elsulfavirine

Cat. No. B1671185
M. Wt: 629.3 g/mol
InChI Key: ULTDEARCBRNRGR-UHFFFAOYSA-N
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Description

Elsulfavirine (also known as Elpida or VM 1500) is a new-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Viriom for the treatment and prevention of human immunodeficiency virus (HIV) infections . It is a prodrug of the active compound VM-1500A, a small molecule selective NNRTI .


Molecular Structure Analysis

Elsulfavirine belongs to the class of organic compounds known as bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .


Chemical Reactions Analysis

Elsulfavirine is a prodrug, which means it undergoes metabolic reactions in the body to be converted into its active form, VM-1500A .


Physical And Chemical Properties Analysis

The molecular weight of Elsulfavirine is 629.280 g·mol−1 . The elemental composition is C: 45.81%, H: 2.72%, Br: 12.70%, Cl: 11.27%, F: 3.02%, N: 6.68%, O: 12.71%, S: 5.09% .

Scientific Research Applications

Elsulfavirine as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Elsulfavirine, marketed under the name Elpida®, is a next-generation NNRTI developed for the treatment and prevention of HIV infections. It acts as a prodrug of the active compound VM-1500A, selectively inhibiting HIV replication by targeting the virus's reverse transcriptase enzyme. This inhibition prevents the virus from multiplying, helping to control the infection. Elsulfavirine received its first global approval in Russia in 2017 for the treatment of HIV-1 infections in combination with other antiretroviral medicines. Ongoing studies are exploring additional formulations and applications, including pre-exposure and post-exposure prophylaxis (Al-Salama, 2017).

Safety And Hazards

Elsulfavirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Elsulfavirine received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections in combination with other antiretroviral medicines . Currently, it is used in antiretroviral therapy regimens in the Russian Federation, which includes the combination of elsulfavirine with lamivudine (or emtricitabine) and tenofovir . Long-acting injectable formulations of Elsulfavirine and deselsulfavirine are under investigation . In addition, Roche is investigating the use of Elsulfavirine for the treatment of COVID-19 and it is currently in Phase II clinical trials for this possible indication .

properties

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrCl2FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elsulfavirine

CAS RN

868046-19-9
Record name Elsulfavirine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsulfavirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELSULFAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
ZT Al-Salama - Drugs, 2017 - Springer
… receive once daily doses of elsulfavirine 20 mg or placebo (cohort 1), or elsulfavirine 40 mg or … elsulfavirine following oral administration of the 20 mg dose was 1.9 h and for elsulfavirine …
Number of citations: 40 idp.springer.com
AV Kravchenko, EA Orlova-Morozova… - Journal …, 2018 - journal.niidi.ru
A randomized multicenter 96-week study of an elsulfavirine (ESV), non-nucleoside reverse transcriptase inhibitor (NNRTI) of novel generation, in combination with 2 nucleoside/…
Number of citations: 6 journal.niidi.ru
V Bichko, B Rogovoy, A Koryakova… - … Antiviral Society-USA, 2017 - viriom.com
New options for the prevention and treatment of HIV infection that allow infrequent dosing will facilitate adherence and likely improve long-term outcomes. Elsulfavirine (Elpida®, …
Number of citations: 5 www.viriom.com
AV Kravchenko, AV Pokrovskaya… - … Bolezni. Aktual'nye …, 2022 - gynecology.orscience.ru
Objective. To evaluate the efficiency and safety of the ART regimen including the combined Russian drug phosphazide/lamivudine (PhAZT/3TC) in HIV patients switched from the …
Number of citations: 1 gynecology.orscience.ru
R Murphy, AV Kravchenko… - … on Retroviruses and …, 2017 - croiconference.org
Elsulfavirine as Compared to Efavirenz in Combination with TDF/FTC: 48-week Study … Elpida® / Elsulfavirine (VM1500) is the prodrug of VM1500A, a new potent non-nucleoside …
Number of citations: 20 www.croiconference.org
CT Supuran, A Nocentini, E Yakubova… - Journal of Enzyme …, 2021 - Taylor & Francis
… This, we reasoned, could help assess prospects of using elsulfavirine (… of elsulfavirine as a first-line treatment of AIDS patients. Herein, we report on the inhibitory profile of elsulfavirine …
Number of citations: 4 www.tandfonline.com
MA Rai, S Pannek, CJ Fichtenbaum - Expert opinion on emerging …, 2018 - Taylor & Francis
… In summary, elsulfavirine appears to have a much better side-effect profile compared to efavirenz though data are limited at this point. If confirmed in additional studies, this would aid in …
Number of citations: 49 www.tandfonline.com
E Yakubova, A Kravchenko, T Shimonova… - Journal of the …, 2020 - elibrary.ru
Multicenter, open-label, post-authorization safety study (PASS) of elsulfavirine (Elpida®) used In the first-line therapy for HIV-1 infected patients added to standard ART (NNRTI + …
Number of citations: 0 elibrary.ru
J Jones, BS Taylor, HV Tieu… - Topics in antiviral medicine, 2017 - ncbi.nlm.nih.gov
… -controlled phase IIb trial comparing elsulfavirine 20 mg daily with … elsulfavirine participants and 74% of efavirenz participants had HIV RNA levels below 400 copies/mL. Elsulfavirine …
Number of citations: 4 www.ncbi.nlm.nih.gov
B Rogovoy, A Koryakova, E Volosova, R Karapetian… - 16th European AIDS …, 2017
Number of citations: 3

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